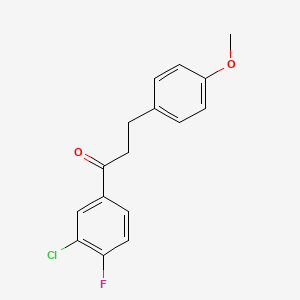

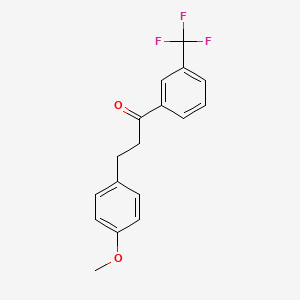

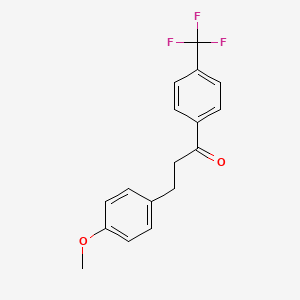

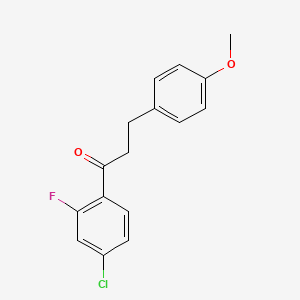

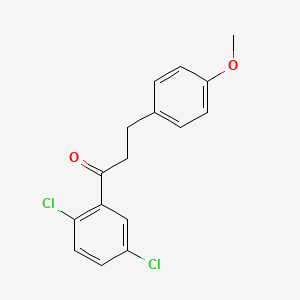

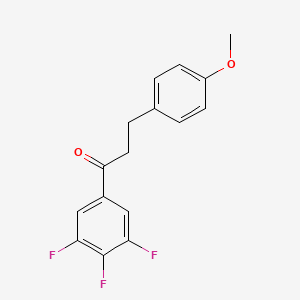

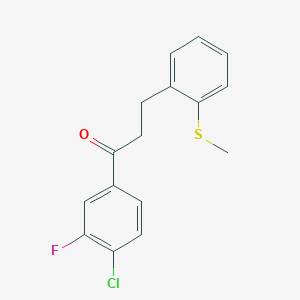

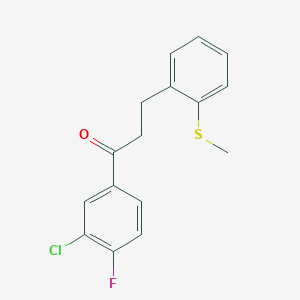

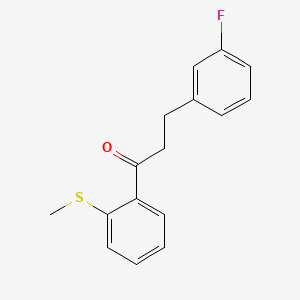

3-(3-Fluorophenyl)-2'-thiomethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-Fluorophenyl)-2'-thiomethylpropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated thiophene derivatives and related compounds, which can provide insights into the chemical behavior and properties of similar compounds. Fluorinated organic compounds are of significant interest due to their potential applications in medicine, agriculture, and materials science. The introduction of fluorine atoms into organic molecules often imparts new functions and enhances performance due to the unique properties of fluorine .

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives can involve multiple steps, including protection of certain positions on the thiophene ring, halogen exchange reactions, and catalytic processes. For example, the synthesis of "3-Fluoro-4-hexylthiophene" required perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" involved a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods highlight the complexity and specificity required in synthesizing fluorinated thiophene compounds.

Molecular Structure Analysis

The molecular structure of fluorinated thiophene derivatives is crucial for their applications. X-ray diffraction studies are commonly used to determine the crystal structure of these compounds, providing detailed information about their molecular geometry. For instance, the crystal structure of "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone" was determined using X-ray diffraction, revealing a yellow block-shaped crystal with specific dimensions . The molecular structure influences the physical and chemical properties and potential applications of the compound.

Chemical Reactions Analysis

Fluorinated thiophene derivatives can undergo various chemical reactions, including electropolymerization and multiple arylation processes. However, some fluorinated thiophenes, such as "3-Fluoro-4-hexylthiophene," have shown challenges in electropolymerization . On the other hand, compounds like "2-Hydroxy-2-methylpropiophenone" can undergo multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of complex products . These reactions are essential for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophene derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's reactivity, stability, and electronic properties. For example, the copolymerization of fluorinated thiophenes can result in materials with high conductivity and excellent ambient stability . The introduction of fluorine into organic compounds can also lead to the development of new biosynthetic strategies, as seen in the biocatalytic synthesis of "2-fluoro-3-hydroxypropionic acid" . Understanding these properties is crucial for the application of these compounds in various fields.

Applications De Recherche Scientifique

Pharmaceutical Applications :

- Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds, including derivatives structurally similar to 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone, for antiandrogen activity. They found that certain derivatives exhibited potent antiandrogenic properties, suggesting potential applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research underscores the potential of fluorophenyl derivatives in developing cancer therapies (Schroeder et al., 2009).

Material Science :

- Topal et al. (2021) synthesized 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its derivatives, demonstrating their potential in energy storage and electrochromic device applications due to their electrochemical and spectroelectrochemical properties (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).

- Wei et al. (2006) explored the electrochemical polymerization of 3-(4-fluorophenyl)thiophene derivatives, highlighting their suitability for electrochemical capacitor applications due to good electrochemical behaviors and high conductivity (Wei, Xu, Hou, Zhou, & Pu, 2006).

Analytical Chemistry :

- Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols, structurally similar to 3-(3-Fluorophenyl)-2'-thiomethylpropiophenone, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium. This study contributes to our understanding of the biodegradation of aromatic compounds (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and store the compound safely.

Orientations Futures

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and ways its synthesis or use could be improved.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZLXYGICVQRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644521 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-2'-thiomethylpropiophenone | |

CAS RN |

898788-97-1 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.